molecular formula C5H11ClNOP B8325205 Chloro(methoxy)pyrrolidinophosphine CAS No. 86030-44-6

Chloro(methoxy)pyrrolidinophosphine

Cat. No.: B8325205
CAS No.: 86030-44-6
M. Wt: 167.57 g/mol
InChI Key: ICWFZORDNMYIGE-UHFFFAOYSA-N
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Description

Chloro(methoxy)pyrrolidinophosphine is a specialized organophosphorus compound that serves as a versatile reagent and key synthetic intermediate in advanced research applications. Its molecular structure, featuring a reactive P-Cl bond and a pyrrolidine group, makes it particularly valuable in organic synthesis and the development of novel chemical entities. In pharmaceutical and medicinal chemistry research, this phosphoramidate derivative is instrumental for constructing P-N bonds, a critical linkage found in a diverse array of biologically active molecules. These include nucleotide analogues, prodrugs employing the ProTide approach, and various pharmacologically active phosphoramidates. The compound's reactivity allows for the efficient preparation of ligands for coordination chemistry and catalysis. Furthermore, its potential use extends to the synthesis of flame retardants, where the combination of phosphorus and nitrogen can exhibit a synergistic effect, enhancing material properties. This product is intended For Research Use Only and is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic procedures, nor for human use of any kind.

Properties

CAS No.

86030-44-6

Molecular Formula

C5H11ClNOP

Molecular Weight

167.57 g/mol

IUPAC Name

chloro-methoxy-pyrrolidin-1-ylphosphane

InChI

InChI=1S/C5H11ClNOP/c1-8-9(6)7-4-2-3-5-7/h2-5H2,1H3

InChI Key

ICWFZORDNMYIGE-UHFFFAOYSA-N

Canonical SMILES

COP(N1CCCC1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Chloro(methoxy)pyrrolidinophosphine belongs to a broader class of organophosphorus compounds. Key structural analogs and their substituent effects are summarized below:

Table 1: Structural Comparison of Phosphine Derivatives

Compound Substituents CAS Number Hypothesized Application
Chloro(diisopropylamino)methoxyphosphine Cl, OMe, (i-Pr)₂N 86030-43-5 Catalysis/Medicinal (inferred)
This compound Cl, OMe, pyrrolidinyl N/A Antimicrobial/Catalytic (hypothesized)
Piperidone derivatives (spiro) Cl, OMe, nitro N/A Antimicrobial

Table 2: Antimicrobial and Antimalarial Activity of Substituted Compounds

Compound Type Substituents MIC (µg/ml) Target Activity Reference
Pyrazolyl benzoxazepine Methoxy 0.28 Antimalarial
Pyrazolyl oxazepine Chloro 0.32 Antimalarial
Spiro piperidone derivatives Chloro/Methoxy Improved Antibacterial/Antifungal
  • Chloro Substituents : Enhance lipophilicity, promoting membrane penetration in antibacterial agents. In antimalarial assays, chloro-substituted pyrazolyl oxazepine showed an MIC of 0.32 µg/ml, indicating potent activity .
  • Methoxy Substituents : Improve antifungal activity in piperidone derivatives and antimalarial efficacy in benzoxazepines (MIC: 0.28 µg/ml) .

Physicochemical Properties

The methoxy group’s electron-donating nature may reduce electrophilicity compared to nitro or fluoro substituents, affecting reactivity in catalytic processes.

Research Findings and Implications

  • Antimalarial Activity : Methoxy-substituted benzoxazepines exhibit lower MIC values (0.28 µg/ml) than fluoro analogs (1.07 µg/ml), highlighting the role of substituent polarity in target interaction .
  • Synthetic Utility : Phosphine ligands with methoxy groups may offer tunable steric and electronic profiles for catalysis, though stability under reactive conditions requires further study .

Preparation Methods

Reaction Conditions and Procedure

  • Reagents :

    • Methyldichlorophosphite (10.0 g, 75.24 mmol)

    • Pyrrolidine (5.36 g, 75.24 mmol)

    • Chloroform (50 mL)

  • Steps :

    • Pyrrolidine is added dropwise to a chilled (0°C) solution of methyldichlorophosphite in CHCl₃.

    • The mixture is stirred overnight at room temperature.

    • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is distilled under vacuum to yield this compound as a colorless oil.

  • Key Parameters :

    • Yield : 92%

    • Purity : >98% (confirmed by ³¹P NMR)

    • Boiling Point : 80–82°C at 0.5 mmHg

Characterization Data

  • ³¹P NMR (CDCl₃) : δ 163.2 ppm (singlet), confirming the absence of residual starting materials.

  • FT-IR : Peaks at 740 cm⁻¹ (P–Cl stretch) and 1,260 cm⁻¹ (P–O–C stretch).

Applications in Oligonucleotide Synthesis

This compound serves as a precursor for phosphoramidites , crucial in solid-phase DNA synthesis. Its utility stems from:

  • High Reactivity : Facilitates rapid phosphitylation of nucleosides under mild conditions.

  • Stability : The pyrrolidino group stabilizes the phosphoramidite intermediate against hydrolysis .

Q & A

Q. Why do some studies report divergent enantioselectivity in asymmetric catalysis with this compound?

  • Methodological Answer : Steric mismatches between the pyrrolidine backbone and substrate can invert selectivity. Perform X-ray crystallography of catalyst-substrate adducts to map spatial interactions. Test chiral auxiliaries (e.g., BINOL) to amplify selectivity .

Q. How does solvent polarity impact the stability of this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) accelerate hydrolysis via nucleophilic attack. Measure half-life (t½) in varying solvent systems using <sup>31</sup>P NMR. Correlate with Kamlet-Taft solvent parameters to predict stability .

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